molecular formula C13H19NO B291645 N-(2-isopropylphenyl)butanamide

N-(2-isopropylphenyl)butanamide

Cat. No.: B291645
M. Wt: 205.3 g/mol
InChI Key: GBKZTJSZKDMJOE-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)butanamide is an organic compound characterized by a butanamide backbone linked to a 2-isopropyl-substituted phenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and steric bulk due to the isopropyl substituent. Its synthesis typically involves coupling 2-isopropylaniline with butanoyl chloride under standard amide-forming conditions, though optimized protocols may vary depending on purity requirements .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C13H19NO/c1-4-7-13(15)14-12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15)

InChI Key

GBKZTJSZKDMJOE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(C)C

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Butanamide Derivatives as Tubulin Inhibitors

Compound Aromatic System Amide Substituent Molecular Weight Reported IC₅₀ (Tubulin)
This compound Phenyl (2-isopropyl) None ~219.3* Not reported
D.1.8 Quinoline (3-ethynyl) N-ethyl 352.4 12 nM
D.1.12 Quinoline (3-ethynyl) N-propyl 366.4 18 nM

*Estimated based on molecular formula.

Functional Group Impact on Bioactivity

  • Electron-Donating vs. In contrast, analogs like N-(4-acetylphenyl)butanamide () feature an electron-withdrawing acetyl group, which may reduce metabolic stability but improve solubility .
  • Stereochemical Complexity : highlights stereoisomers such as (R)-N-[(2S,4S,5S)-...]butanamide , where chiral centers significantly affect target engagement. The absence of such complexity in this compound may simplify synthesis but limit selectivity .

Activity in Cell Division Inhibition

The ethynyl-quinoline derivatives in exhibit sub-20 nM IC₅₀ values, attributed to their extended aromatic systems and optimized side chains. The simpler phenyl-based structure of this compound may reduce potency but improve bioavailability due to lower molecular weight .

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